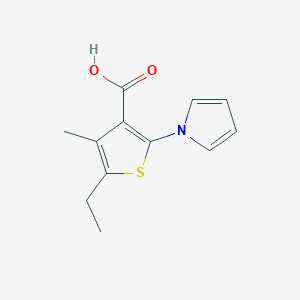

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an ethyl group, a methyl group, and a pyrrole moiety

Wirkmechanismus

Target of Action

The primary target of the compound 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the DNA-binding activity of GATA3 and other members of the GATA family . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development.

Mode of Action

This compound acts by inhibiting the interaction between GATA3 and SOX4 . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression and cellular activity.

Biochemical Pathways

The inhibition of GATA3 by this compound affects various biochemical pathways. Specifically, it suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines . These cytokines are involved in immune responses, and their regulation can influence the body’s reaction to various conditions.

Result of Action

The result of the action of this compound is the significant suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This can lead to changes in immune responses, potentially affecting the progression of diseases where these cells and cytokines play a role.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Substitution Reactions: The ethyl and methyl groups are introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Pyrrole Introduction: The pyrrole moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and a halogenated thiophene intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the thiophene and pyrrole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted thiophene and pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the ethyl, methyl, and pyrrole substitutions.

2-(1H-pyrrol-1-yl)thiophene: Lacks the carboxylic acid group and the ethyl and methyl substitutions.

4-methylthiophene-3-carboxylic acid: Lacks the ethyl and pyrrole substitutions.

Uniqueness

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is unique due to its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, particularly focusing on its anticancer and antimicrobial activities.

The compound's chemical structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : C12H13NO2S

- Molecular Weight : 235.3 g/mol

- CAS Number : 952959-34-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiophene ring followed by the introduction of the pyrrole moiety through cyclization reactions. The final product is obtained through carboxylation processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiophene and pyrrole derivatives. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma).

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| Compound A | 100 | 66 | |

| Compound B | 100 | 63.4 | |

| 5-Ethyl... | 100 | TBD | TBD |

The viability of A549 cells treated with these compounds was assessed using MTT assays, indicating varying degrees of cytotoxicity. Notably, modifications in the chemical structure significantly influenced the anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar derivatives have shown selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Multidrug-resistant Bacteria

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Compound A | <64 | |

| Escherichia coli | Compound B | >128 |

Case Study 1: Anticancer Efficacy

In a study focusing on a series of pyrrole derivatives, it was found that compounds with specific substitutions exhibited enhanced anticancer properties. The study demonstrated that introducing electron-withdrawing groups on the aromatic ring significantly increased cytotoxicity against A549 cells, suggesting that similar modifications could enhance the efficacy of 5-Ethyl-4-methyl-2-(1H-pyrrol-1-ylo)thiophene-3-carboxylic acid.

Case Study 2: Antimicrobial Resistance

Another investigation into the antimicrobial activity revealed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural diversity in developing new antibiotics that can overcome resistance mechanisms.

Eigenschaften

IUPAC Name |

5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNUDRJPUWSOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.